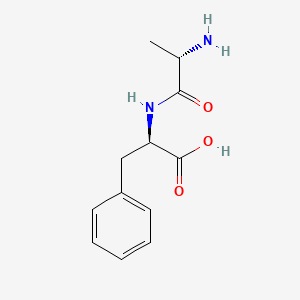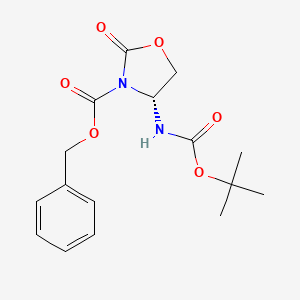![molecular formula C24H26N2 B3258558 1,3-Diphenyl-2-[4-(propan-2-yl)phenyl]imidazolidine CAS No. 306325-43-9](/img/structure/B3258558.png)
1,3-Diphenyl-2-[4-(propan-2-yl)phenyl]imidazolidine
Descripción general
Descripción
1,3-Diphenyl-2-[4-(propan-2-yl)phenyl]imidazolidine is a chemical compound with the molecular formula C24H26N2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 . The 1 H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 342.48 . Other physical and chemical properties such as melting point, boiling point, and solubility are not explicitly mentioned in the available literature.Mecanismo De Acción
The mechanism of action of 1,3-Diphenyl-2-[4-(propan-2-yl)phenyl]imidazolidine varies depending on its application. In medicinal chemistry, this compound has been shown to inhibit acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels can improve cognitive function and memory.
In materials science, this compound can act as a bridging ligand between metal ions in MOFs, which enhances their stability and gas adsorption properties.
In catalysis, this compound-based chiral catalysts can form stable complexes with metal ions, which can then catalyze asymmetric reactions.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells, viruses, and bacteria. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-Diphenyl-2-[4-(propan-2-yl)phenyl]imidazolidine in lab experiments is its versatility. This compound can be easily modified to incorporate various functional groups, which can then be used to tune its properties for specific applications. Another advantage of this compound is its stability, which makes it an ideal building block for the synthesis of novel materials.
One limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to dissolve in aqueous solutions, which can limit its applications in certain fields.
Direcciones Futuras
There are several future directions for research on 1,3-Diphenyl-2-[4-(propan-2-yl)phenyl]imidazolidine. In medicinal chemistry, this compound could be further investigated as a potential treatment for Alzheimer's disease. This compound-based chiral catalysts could also be developed for the synthesis of new pharmaceuticals and agrochemicals.
In materials science, this compound could be used as a building block for the synthesis of new materials with enhanced properties, such as improved gas adsorption and catalytic activity.
In catalysis, this compound-based chiral catalysts could be further optimized for specific reactions, such as enantioselective hydrogenation and epoxidation.
Conclusion
In conclusion, this compound, or this compound, is a versatile compound that has potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound could lead to the development of new materials and pharmaceuticals that could have significant impacts on various industries.
Aplicaciones Científicas De Investigación
1,3-Diphenyl-2-[4-(propan-2-yl)phenyl]imidazolidine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain.
In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. For example, this compound has been incorporated into metal-organic frameworks (MOFs) to enhance their stability and gas adsorption properties.
In catalysis, this compound has been used as a ligand for the synthesis of chiral catalysts for asymmetric reactions. This compound-based chiral catalysts have been used in various reactions, including hydrogenation, epoxidation, and cyclopropanation.
Propiedades
IUPAC Name |
1,3-diphenyl-2-(4-propan-2-ylphenyl)imidazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2/c1-19(2)20-13-15-21(16-14-20)24-25(22-9-5-3-6-10-22)17-18-26(24)23-11-7-4-8-12-23/h3-16,19,24H,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXGBTNCAAXAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701213544 | |
| Record name | 2-[4-(1-Methylethyl)phenyl]-1,3-diphenylimidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701213544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306325-43-9 | |
| Record name | 2-[4-(1-Methylethyl)phenyl]-1,3-diphenylimidazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306325-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(1-Methylethyl)phenyl]-1,3-diphenylimidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701213544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-hydroxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B3258483.png)

![2-[2-(hydroxymethyl)benzimidazolyl]-N-(methylethyl)-N-phenylacetamide](/img/structure/B3258504.png)
![5-tert-butyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B3258511.png)
![Spiro[3.3]heptane-2,6-diamine](/img/structure/B3258516.png)

![2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid](/img/structure/B3258522.png)





